molecular formula C10H9N3O2S B2859202 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione CAS No. 959575-58-7

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione

Cat. No. B2859202
CAS RN: 959575-58-7
M. Wt: 235.26
InChI Key: XOGSWMRNIXQQGI-UHFFFAOYSA-N
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Description

The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a 2,3-dihydro-1,4-benzodioxin ring. The suffix ‘thione’ suggests the presence of a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The 2,3-dihydro-1,4-benzodioxin ring could be formed through a separate reaction and then attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and heteroatoms. The 1,2,4-triazole ring contains two nitrogen atoms and the 2,3-dihydro-1,4-benzodioxin ring contains two oxygen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen and sulfur atoms, as well as the aromaticity of the benzodioxin ring. The triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heteroatoms and aromatic rings would likely result in a relatively high molecular weight . The compound could have potential hydrogen bond donors and acceptors which might influence its solubility .

Scientific Research Applications

Cytotoxicity and Immunological Effects

Research has demonstrated the synthesis of novel derivatives of 1,2,4-triazole-thiones, showing significant cytotoxicity in vitro against thymocytes and a general stimulation effect on B-cells' response, highlighting their potential in immunological studies and cancer therapy (Mavrova et al., 2009).

Crystal Structure and Material Properties

Another study focused on the synthesis and crystal structure of a related compound, revealing its crystallization in the triclinic system and identifying weak hydrogen bonds and C–H⋯π supramolecular interactions. This research contributes to the understanding of material properties and could guide the design of new materials with specific characteristics (Xu et al., 2006).

Luminescent and Nonlinear Optical Properties

A combined experimental and DFT study of a 1,2,4-triazole-3-thione derivative showcased its photophysical properties through vibration, absorption, and photoluminescence spectroscopy. The compound exhibited nonlinear optical properties, suggesting applications in optical materials and technologies (Nadeem et al., 2017).

Anticancer and Antimetastatic Potential

Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide have been synthesized and tested for their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancers. Certain compounds were identified as highly active, suggesting their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).

Anticonvulsant Activity and GABAergic System Effects

Research into 4-alkyl-1,2,4-triazole-3-thiones revealed their anticonvulsant properties and potential interactions with the GABAergic system, offering insights into the development of new treatments for epilepsy and related disorders (Plech et al., 2014).

Antibacterial Activity

The antibacterial activity of novel triazolyl thiourea derivatives was investigated, showing efficacy against a range of bacterial strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Kazeminejad et al., 2019).

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c16-10-12-11-6-13(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5-6H,3-4H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGSWMRNIXQQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione

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